2-Nitro-1-(p-tolyl)-1-butanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-nitrobutan-1-ol |
InChI |
InChI=1S/C11H15NO3/c1-3-10(12(14)15)11(13)9-6-4-8(2)5-7-9/h4-7,10-11,13H,3H2,1-2H3 |
InChI Key |
LMBGBTDJYTYMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies for 2 Nitro 1 P Tolyl 1 Butanol
Fundamental Henry Reaction Pathway for 2-Nitro-1-(p-tolyl)-1-butanol Formation
The Henry reaction, also known as the nitroaldol reaction, is a base-catalyzed addition of a nitroalkane to a carbonyl compound. rsc.orgrsc.orgorganic-chemistry.org It stands as a powerful tool in organic synthesis for the construction of β-nitro alcohols, which are valuable intermediates for a variety of functional group transformations. niscpr.res.in The fundamental pathway for the synthesis of this compound involves the reaction of p-tolualdehyde with 1-nitropropane under basic conditions.
Reactant Precursors and General Reaction Conditions
The successful formation of this compound via the Henry reaction is contingent on the appropriate selection of reactant precursors and optimization of reaction conditions such as the choice of base and solvent.
p-Tolualdehyde serves as the electrophilic carbonyl component in this reaction. The aldehyde functional group is highly susceptible to nucleophilic attack. The tolyl group, a methyl-substituted phenyl ring, is an electron-donating group which can slightly influence the reactivity of the carbonyl carbon. In the context of asymmetric synthesis, various aromatic aldehydes, including substituted benzaldehydes like p-tolualdehyde, have been successfully employed in Henry reactions to produce chiral nitroaldols. niscpr.res.inmdpi.com For instance, in a study utilizing a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex, p-tolualdehyde was shown to react with nitromethane to yield the corresponding β-nitro alcohol with high enantioselectivity (94% ee) and in excellent yield (91%). mdpi.com
1-Nitropropane acts as the nucleophilic component after deprotonation. The presence of the electron-withdrawing nitro group acidifies the α-protons (on the carbon adjacent to the nitro group), making them susceptible to removal by a base. The resulting nitronate anion is a potent nucleophile. The use of substituted nitroalkanes like 1-nitropropane, as opposed to nitromethane, introduces a new stereocenter in the product, leading to the formation of diastereomers (syn and anti). The steric bulk of the ethyl group in the 1-nitropropane-derived nitronate can influence the diastereoselectivity of the reaction. nih.gov While many studies focus on nitromethane, there are numerous examples of successful Henry reactions with higher nitroalkanes like 1-nitropropane reacting with various aldehydes. rsc.orgnih.govnih.gov
Mechanistic Aspects of Nitronate Anion Generation and Nucleophilic Addition in β-Nitro Alcohol Formation
The mechanism of the Henry reaction proceeds through two key steps:
Nitronate Anion Generation: The reaction is initiated by the deprotonation of the α-carbon of 1-nitropropane by a base. This results in the formation of a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, making them amenable to deprotonation by a variety of bases. d-nb.info
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of p-tolualdehyde. This carbon-carbon bond formation leads to a β-nitro alkoxide intermediate. Subsequent protonation of this alkoxide by the conjugate acid of the base used for the initial deprotonation, or by a proton source added during workup, yields the final product, this compound. d-nb.info
It is crucial to note that all steps of the Henry reaction are reversible. d-nb.info
Impact of Base Catalysis on Reaction Efficiency and Reversibility in the Henry Reaction
The choice of base is critical in the Henry reaction as it influences the reaction rate, efficiency, and the position of the equilibrium. A variety of bases can be employed, ranging from inorganic bases like alkali metal hydroxides and carbonates to organic amines such as triethylamine (B128534) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). d-nb.info
The strength of the base affects the concentration of the nitronate anion at equilibrium. A stronger base will lead to a higher concentration of the nitronate, potentially increasing the reaction rate. However, the use of strong bases can also promote side reactions, such as the Cannizzaro reaction of the aldehyde or dehydration of the β-nitro alcohol product to form a nitroalkene. d-nb.info The reversibility of the Henry reaction (retro-Henry reaction) can be a significant drawback, leading to lower yields. The basicity of the reaction medium plays a role in this equilibrium. nih.gov To favor the formation of the β-nitro alcohol, often only a catalytic amount of base is used. rsc.orgorganic-chemistry.org
| Base Type | Examples | General Impact on Henry Reaction |
| Inorganic Bases | NaOH, KOH, K₂CO₃ | Effective for simple Henry reactions, but can promote side reactions. |
| Organic Amines | Triethylamine (Et₃N), DBU, DIPEA | Milder conditions, often used in asymmetric catalysis to control selectivity. |
| Alkoxides | Sodium methoxide, Potassium tert-butoxide | Strong bases that can lead to high reaction rates but also increase the likelihood of side reactions. |
| Fluoride Sources | TBAF | Can be used to generate nitronate anions from silyl nitronates in modified Henry reactions. |
Advanced Catalytic Approaches in the Synthesis of this compound and Analogs
To overcome the challenges of stereocontrol (enantio- and diastereoselectivity) associated with the basic Henry reaction, significant research has been dedicated to the development of advanced catalytic systems. These approaches often employ chiral catalysts to induce asymmetry in the formation of the β-nitro alcohol product.
The reaction between an aromatic aldehyde and a nitroalkane like 1-nitropropane can generate two new stereocenters, leading to four possible stereoisomers. Advanced catalytic methods aim to control this stereochemical outcome.
Copper-Catalyzed Asymmetric Henry Reactions:
Chiral copper complexes have emerged as highly effective catalysts for enantioselective and diastereoselective Henry reactions. These catalysts typically consist of a copper(I) or copper(II) salt coordinated to a chiral ligand. The catalyst functions by coordinating to both the nitronate and the aldehyde, thereby organizing the transition state to favor the formation of one stereoisomer over the others.
A variety of chiral ligands have been developed for this purpose, including those based on bis(oxazolines), diamines, and amino alcohols. For instance, a complex of copper(I) with a chiral tetrahydrosalen ligand has been shown to be an efficient catalyst for the asymmetric Henry reaction of aldehydes and nitroalkanes, producing nitroaldol products in high yield and good stereoselectivity. mdpi.com In a study using a chiral N,N'-dioxide/Cu(I) complex, various substituted aromatic aldehydes were successfully reacted with nitroethane and 1-nitropropane, affording the corresponding anti-β-nitroalcohols with high enantioselectivities. nih.gov
Organocatalyzed Asymmetric Henry Reactions:
Organocatalysis, the use of small chiral organic molecules as catalysts, offers a metal-free alternative for asymmetric Henry reactions. Chiral amines, amino alcohols, thioureas, and guanidines have been employed to catalyze the reaction with high levels of stereocontrol. These catalysts often function as bifunctional activators, simultaneously activating the nitroalkane as a nucleophile (through deprotonation or hydrogen bonding) and the aldehyde as an electrophile (through the formation of an iminium ion or hydrogen bonding).
For example, guanidine-thiourea bifunctional organocatalysts have been successfully used in the asymmetric diastereoselective Henry reaction between various aldehydes and nitroalkanes, yielding syn-selective products with high enantioselectivity. nih.gov
Below is a table summarizing the results of advanced catalytic approaches for the Henry reaction of aromatic aldehydes with nitroalkanes, which are analogous to the synthesis of this compound.
| Catalyst System | Aldehyde | Nitroalkane | Diastereoselectivity (syn:anti) | Enantioselectivity (% ee) | Yield (%) |
| Chiral [H₄]salen-Cu(I) complex nih.gov | Benzaldehyde (B42025) | 1-Nitropropane | >20:1 | 94 (syn) | 88 |
| Nd/Na/amide heterobimetallic complex rsc.org | Benzaldehyde | Nitroethane | 19:1 | 80 (anti) | 92 |
| Chiral P-spirocyclic tetra-aminophosphonium salt nih.gov | Benzaldehyde | 1-Nitropropane | 1:19 | 95 (anti) | 85 |
| Guanidine-thiourea organocatalyst nih.gov | Cyclohexanecarboxaldehyde | 1-Nitropropane | 95:5 | 96 (syn) | 75 |
These advanced catalytic methods provide powerful strategies for controlling the stereochemical outcome of the Henry reaction, enabling the synthesis of specific stereoisomers of this compound and its analogs for various applications.
Organocatalytic Methodologies for β-Nitro Alcohol Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules. mdpi.combeilstein-journals.org The enantioselective Henry reaction has been a fertile ground for the application of small organic molecules as catalysts, with guanidines, thioureas, and Cinchona alkaloids being prominent examples. mdpi.com
Design and Application of Chiral Organic Catalysts
The design of effective chiral organocatalysts for the synthesis of β-nitro alcohols hinges on creating a well-defined chiral environment that can simultaneously activate both the nucleophilic nitroalkane and the electrophilic aldehyde. Bifunctional catalysts, which possess both a Brønsted base site to deprotonate the nitroalkane and a Brønsted acid or hydrogen-bond donor site to activate the aldehyde, are particularly effective.
Guanidine-based Catalysts: Chiral guanidines have been successfully employed to promote the Henry reaction. For instance, enantiomerically pure guanidines can effectively catalyze the addition of nitroalkanes to aldehydes. mdpi.com The Nagasawa group developed a guanidine-thiourea bifunctional organocatalyst that proved effective in the reaction between various aldehydes and nitroalkanes, yielding syn-selective products with high enantioselectivity. rsc.org
Thiourea-based Catalysts: Chiral thiourea catalysts, often appended to a chiral scaffold, utilize a dual hydrogen-bonding mechanism to orient the substrates. The thiourea moiety activates the aldehyde, bringing it into proximity with the nitronate anion, which is generated by a basic group elsewhere on the catalyst. This organized transition state facilitates enantioselective C-C bond formation. mdpi.com For example, axially chiral bis(arylthiourea)-based organocatalysts have been used in the enantioselective Henry reaction of aromatic aldehydes. mdpi.com
Stereochemical Induction by Organocatalysts
Stereochemical induction by organocatalysts in the Henry reaction is achieved through the formation of a highly organized, diastereomeric transition state involving the catalyst, the aldehyde, and the nitronate. The non-covalent interactions, primarily hydrogen bonding, between the catalyst and the two substrates are crucial for facial discrimination of the aldehyde.
The catalyst's chiral backbone creates a sterically defined pocket. For a bifunctional catalyst, the basic site deprotonates the 1-nitropropane to form a nitronate intermediate. Simultaneously, the hydrogen-bonding donor part of the catalyst (e.g., the thiourea or an alcohol moiety) coordinates to the carbonyl oxygen of p-tolualdehyde. This dual activation brings the reactants together in a specific orientation, favoring the attack of the nitronate on one of the two prochiral faces of the aldehyde, thus leading to the formation of one enantiomer of this compound in excess. The relative orientation of the substrates in this transition state also dictates the diastereoselectivity (syn vs. anti) of the reaction.
Metal-Catalyzed Henry Reactions for Enhanced Selectivity
The use of chiral metal complexes as catalysts is a cornerstone of asymmetric synthesis, and the Henry reaction is no exception. niscpr.res.in Metal centers act as Lewis acids to activate the aldehyde, while the chiral ligand environment dictates the stereochemical outcome. niscpr.res.in This approach often provides high levels of activity and selectivity under mild conditions. niscpr.res.in
Development of Chiral Metal Complexes and Ligand Architectures
A vast array of chiral ligands has been developed for metal-catalyzed asymmetric Henry reactions. The design philosophy focuses on creating a rigid and sterically defined chiral pocket around the metal center. This is often achieved with bidentate or polydentate ligands that form stable chelate rings with the metal.
Common ligand scaffolds include:
Salen and Tetrahydrosalen Ligands: These are tetradentate ligands that form stable complexes with various metals, including copper. A chiral tetrahydrosalen ligand derived from cis-2,5-diaminobicyclo[2.2.2]octane, when complexed with copper(I), was found to be an efficient catalyst for producing nitroaldol products in high yield and stereoselectivity. organic-chemistry.org
Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are widely used in asymmetric catalysis and have been applied to copper-catalyzed Henry reactions.
Amino Alcohol and Diamine Ligands: Simple, readily available chiral amino alcohols and diamines serve as effective ligands. For instance, a C1-symmetric dinitrogen ligand synthesized from (1R,2R,3R,5S)-(−)-isopinocampheylamine and 1-methyl-2-imidazolecarboxaldehyde, in combination with Cu(OAc)2∙H2O, catalyzes the reaction between nitromethane and various aldehydes. mdpi.com
Ferrocenyl-substituted Aziridinylmethanol (Fam): This ligand has been used in conjunction with zinc to catalyze the asymmetric Henry reaction for a wide range of aldehydes. nih.govacs.org
Application of Specific Metal Centers (e.g., Zinc, Copper, Lanthanum) in Asymmetric Nitroaldol Reactions
Different metal centers offer distinct advantages in terms of reactivity, selectivity, and substrate scope.
Zinc Catalysts: Dinuclear zinc catalysts have proven effective in the Henry reaction. acs.org Trost and colleagues reported an efficient dinuclear zinc catalyst for the asymmetric Henry reaction that worked well with both aliphatic and aromatic aldehydes. acs.org More recently, a catalyst system using ferrocenyl-substituted aziridinylmethanol (Fam-1) with zinc has shown efficacy for a variety of aldehydes, producing the nitroaldol product in high yield and enantiomeric excess. nih.govacs.org
Copper Catalysts: Copper is an abundant and low-toxicity metal, making it an attractive choice for catalysis. rsc.org A multitude of chiral copper complexes have been developed for the asymmetric Henry reaction. niscpr.res.inacs.org For example, a complex of copper(I) and a chiral tetrahydrosalen ligand efficiently catalyzes the reaction, yielding nitro alcohols with >90% enantiomeric excess for aromatic, aliphatic, and unsaturated aldehydes. organic-chemistry.org The combination of Cu(OAc)2 and chiral amino alcohol-derived ligands has also been shown to be effective. niscpr.res.inresearchgate.net
Lanthanum Catalysts: Rare-earth metals like lanthanum were used in some of the earliest examples of metal-catalyzed asymmetric Henry reactions. rsc.orgnih.gov In 1992, Shibasaki reported a lanthanum–alkoxide complex using a BINOL-derived ligand that catalyzed the reaction with high diastereo- and enantioselectivity. nih.gov This work paved the way for the development of heterobimetallic catalysts, such as a Neodymium/Sodium complex, which can generate anti-1,2-nitro alkanols with excellent diastereoselectivities. rsc.orgacs.org
The table below summarizes representative results for metal-catalyzed asymmetric Henry reactions applicable to the synthesis of β-nitro alcohols.
| Metal Center | Chiral Ligand/Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn/anti or anti/syn) |
|---|---|---|---|---|---|
| Zinc (Dinuclear) | Biphenyl-type ligand (Trost) | Aryl aldehydes | Up to 90% | Up to 93% | N/A |
| Zinc | Ferrocenyl-aziridinylmethanol (Fam-1) | Aromatic/Aliphatic aldehydes | Up to 97% | Up to 91% | N/A |
| Copper(I) | Tetrahydrosalen ligand | Aromatic/Aliphatic aldehydes | High | >90% | Syn-favored |
| Copper(II) | C1-symmetric aminopinane ligand | Benzaldehyde | Low | 55-76% | N/A |
| Lanthanum | BINOL-derived ligand (Shibasaki) | Aliphatic aldehydes | 70-96% | 93-97% | Up to 92:8 (syn/anti) |
| Neodymium/Sodium | Amide-based ligand | Aromatic aldehydes | High | Moderate | Anti-selective |
Biocatalytic Strategies for Enantio- and Diastereoselective β-Nitro Alcohol Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral molecules. rsc.orgchemistryviews.org Enzymes operate under mild conditions and can provide access to enantiopure compounds that are difficult to obtain otherwise. rsc.orgchemistryviews.org Several biocatalytic strategies have been developed for the synthesis of β-nitro alcohols. rsc.org
One major approach is the direct, enzyme-catalyzed Henry reaction. Hydroxynitrile lyases (HNLs) have been shown to catalyze the C-C bond formation between aldehydes and nitroalkanes. nih.gov For example, the HNL from Hevea brasiliensis (HbHNL) is S-selective and can be used to synthesize (S)-β-nitro alcohols, although it can be limited by low specific activity. nih.gov More recently, the hydroxynitrile lyase from Baliospermum montanum (BmHNL) has been identified as a bidirectional catalyst, capable of catalyzing both the Henry and retro-Henry reactions to produce either (S)- or (R)-β-nitroalcohols with high enantioselectivity. chemistryviews.org
Another strategy involves the kinetic resolution of a racemic mixture of β-nitro alcohols. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. For instance, an R-selective HNL from Arabidopsis thaliana (AtHNL) can be used in a retro-Henry reaction to resolve racemic 2-nitro-1-phenylethanol, yielding the (S)-enantiomer with up to 99% ee. nih.gov
A third approach is the asymmetric reduction of α-nitroketones to the corresponding β-nitro alcohols using alcohol dehydrogenases (ADHs). mdpi.com By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of the nitro alcohol can be obtained with high conversion and enantioselectivity. mdpi.com This method provides a powerful alternative to the direct Henry reaction for accessing these valuable chiral building blocks. mdpi.com
Enzyme-Mediated Henry Reactions and Their Scope
Biocatalysis has emerged as a powerful strategy for the asymmetric synthesis of β-nitro alcohols, offering mild reaction conditions and high selectivity. Enzymes, particularly oxynitrilases and hydrolases, have been successfully employed to catalyze the Henry reaction.
(S)-hydroxynitrile lyase from Hevea brasiliensis and (R)-selective hydroxynitrile lyase from Arabidopsis thaliana have been shown to catalyze the synthesis of (S)-β-nitro alcohols and (R)-β-nitro alcohols, respectively. The scope of these enzymatic reactions includes the conversion of a variety of aromatic aldehydes with nitromethane. For instance, the (R)-selective hydroxynitrile lyase can transform aldehydes with different substituents on the benzene ring, achieving high enantiomeric excess (ee). However, the substrate range can be a limitation; an increase in the steric bulk of the nitroalkane can lead to a significant decrease or complete loss of enzymatic activity.
Hydrolases, such as those from bovine serum albumin and D-aminoacylase from E. coli, have also demonstrated nitroaldol activity, catalyzing the addition of nitromethane and nitroethane to a range of aromatic, heteroaromatic, and aliphatic aldehydes. While these enzymes can produce β-nitro alcohols in good yields, they may not always provide high stereoselectivity. Another enzymatic route involves the reduction of α-nitroketones using alcohol dehydrogenases (ADHs), which can produce chiral β-nitroalcohols with high conversions and enantioselectivities.
Table 1: Examples of Enzyme Systems in Henry Reactions and Related Syntheses
| Enzyme Class | Specific Enzyme Example | Substrate Scope | Selectivity | Reference |
|---|---|---|---|---|
| Lyase | (R)-hydroxynitrile lyase (A. thaliana) | Aromatic aldehydes, nitromethane | (R)-selective, up to >99% ee | |
| Lyase | (S)-hydroxynitrile lyase (H. brasiliensis) | Aromatic aldehydes, nitromethane | (S)-selective | |
| Hydrolase | D-aminoacylase (E. coli) | Aromatic, aliphatic aldehydes; nitromethane, nitroethane | Can be effective, but sometimes no stereoinduction observed | |
| Dehydrogenase | Alcohol Dehydrogenase (ADH) | Aromatic and aliphatic α-nitroketones | Can afford either (S) or (R) enantiomers with high ee |
Kinetic Resolution and Dynamic Kinetic Resolution Approaches
Kinetic resolution is a key technique for separating a racemic mixture of chiral molecules. It operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in an enantioenriched form. A significant drawback of standard kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%.
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. This continuous interconversion allows, in theory, for the complete conversion of a racemic mixture into a single, enantiopure product. For a DKR process to be efficient, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer.
Enzymes, particularly lipases, are frequently used in the kinetic resolution of β-nitro alcohols via enantioselective acylation. In a typical chemoenzymatic DKR, a metal complex (e.g., a ruthenium catalyst) can be used to racemize a chiral alcohol, while a lipase (e.g., Novozyme® 435) selectively acylates one of the enantiomers. A direct, one-pot DKR procedure for β-nitroalkanol derivatives has been developed by combining the reversible Henry reaction (which facilitates racemization) with lipase-catalyzed transesterification. This approach has been shown to produce β-nitroalkanol derivatives in high yield and with excellent enantiomeric purity.
Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution
| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
|---|---|---|
| Concept | Enantiomers react at different rates. | Kinetic resolution combined with in-situ racemization of the starting material. |
| Maximum Yield | 50% for one enantiomer. | Theoretically up to 100% for one enantiomer. |
| Requirement | A chiral catalyst or reagent that differentiates between enantiomers. | A resolution catalyst and a racemization catalyst that are compatible. |
| Application Example | Lipase-catalyzed acylation of a racemic alcohol. | Combined ruthenium-catalyzed racemization and lipase-catalyzed acylation of a racemic alcohol. |
Green Chemistry Principles Applied to the Synthesis of β-Nitro Alcohols
Applying green chemistry principles to the synthesis of β-nitro alcohols aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative reaction media and solvent-free conditions.
Solvent-Free and Aqueous Media Approaches in Henry Reactions
Traditionally, the Henry reaction is conducted in organic solvents with a base catalyst. A significant green improvement involves replacing these solvents with water. Performing the nitroaldol reaction in an aqueous medium is not only environmentally friendly and cost-effective but can also lead to shorter reaction times and good to excellent yields. The use of a surfactant like cetyltrimethylammonium chloride (CTACl) in a dilute aqueous NaOH solution has been shown to facilitate the reaction under mild conditions, avoiding many side reactions common in organic solvents. Another aqueous approach utilizes a phosphate buffer under neutral pH conditions, which can provide very good diastereoselectivity with higher nitroalkanes. The addition of water can also increase the reaction rate in amine-catalyzed Henry reactions that use a two-phase (organic/aqueous) system.
Solvent-free, or solid-state, reaction conditions represent another important green methodology. These reactions can be promoted by grinding the reactants together, sometimes with a catalyst. Imidazole has been identified as an efficient Lewis base catalyst for the Henry reaction under both aqueous and solvent-free grinding conditions, yielding products in good to moderate yields without side-product formation. Polymer-supported catalysts have also been used effectively in solvent-free Henry reactions, allowing for good yields and short reaction times while minimizing the use of organic solvents.
Table 3: Green Approaches to the Henry Reaction
| Method | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Aqueous Media | 0.025 M NaOH with CTACl surfactant in water | Environmentally friendly, cost-effective, shorter reaction times, avoids side reactions. | |
| Aqueous Media | Aqueous phosphate buffer (neutral pH) | Mild conditions, good diastereoselectivity for higher nitroalkanes. | |
| Solvent-Free | Imidazole (catalyst) with grinding | Energy efficient, rapid synthesis, no side products. | |
| Solvent-Free | Polymer-supported base (PS-BEMP) | Minimizes organic solvent use, catalyst can be recycled. |
Utilization of Ionic Liquids as Catalysts and Solvents
Ionic liquids (ILs) are salts with low melting points (often below 100 °C) that are gaining attention as green alternatives to traditional volatile organic solvents. Their key advantages include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.
A particularly attractive feature of ionic liquids is that their chemical and physical properties can be fine-tuned by modifying the structure of their constituent cations and anions. This has led to them being called "designer solvents," as they can be tailored to the specific requirements of a reaction. In the context of the Henry reaction and other organic syntheses, ILs can function as both the reaction medium and the catalyst. For example, functionalized ionic liquids containing acidic groups have been shown to efficiently catalyze addition reactions. The use of ionic liquids can also enhance reaction selectivity and facilitate the recycling of the catalyst system. In some cases, ionic liquids have been used to catalyze reactions like the Biginelli synthesis under solvent-free conditions, demonstrating their potential to contribute to greener chemical processes.
Stereochemical Control in the Synthesis of 2 Nitro 1 P Tolyl 1 Butanol
Fundamental Principles of Stereoselectivity in Nitroaldol Reactions
The nitroaldol reaction between p-tolualdehyde and 1-nitropropane is the key step in the synthesis of 2-Nitro-1-(p-tolyl)-1-butanol. The stereochemical outcome of this reaction is governed by the formation of two adjacent stereocenters, leading to diastereomers (erythro/threo or syn/anti) and enantiomers (R/S).
Factors Influencing Diastereoselectivity (e.g., erythro/threo ratios)
Diastereoselectivity in the nitroaldol reaction refers to the preferential formation of one diastereomer over another. The terms erythro and threo are used to describe the relative configuration of substituents at the two newly formed stereocenters. In a Fischer projection, if identical or similar groups are on the same side, the diastereomer is termed erythro, and if they are on opposite sides, it is threo.
The diastereomeric ratio is influenced by several factors, including the reaction conditions and the nature of the catalyst. The reversibility of the Henry reaction can also impact the final diastereomeric ratio, as the initially formed kinetic product may isomerize to the more thermodynamically stable product over time. For the reaction between aromatic aldehydes and nitroalkanes like 1-nitropropane, the formation of a six-membered chair-like transition state is often invoked to explain the observed diastereoselectivity. In this model, the substituents of the aldehyde and the nitronate orient themselves to minimize steric interactions, which often favors the formation of the syn (or erythro) diastereomer. However, the use of specific catalysts and reaction conditions can favor the formation of the anti (or threo) diastereomer.
Origin of Enantioselectivity in Chiral Catalytic Systems
Enantioselectivity is the preferential formation of one enantiomer over its mirror image. In the context of the synthesis of this compound, this means controlling the absolute configuration (R or S) at each of the two stereocenters. This is typically achieved by employing a chiral catalyst that creates a chiral environment around the reacting molecules.
The origin of enantioselectivity lies in the formation of diastereomeric transition states. The chiral catalyst interacts with the substrates (p-tolualdehyde and the nitronate of 1-nitropropane) to form two possible diastereomeric transition states leading to the two enantiomers of the product. Due to steric and electronic interactions, one of these transition states will be lower in energy, leading to the preferential formation of one enantiomer. Chiral metal complexes, particularly those of copper, and organocatalysts are widely used to induce high enantioselectivity in nitroaldol reactions. These catalysts possess well-defined three-dimensional structures that effectively discriminate between the two prochiral faces of the aldehyde, guiding the nucleophilic attack of the nitronate to one side.
Enantioselective Synthesis of this compound and its Stereoisomers
The development of catalytic asymmetric Henry reactions has provided powerful tools for the synthesis of enantiomerically enriched β-nitro alcohols like this compound. Various strategies have been employed to achieve high levels of both diastereoselectivity and enantioselectivity.
Design and Application of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. In the context of the synthesis of β-nitro alcohols, a chiral auxiliary can be attached to either the nitroalkane or the aldehyde.
The design of an effective chiral auxiliary is crucial. It must be readily available in enantiomerically pure form, easily attached to and removed from the substrate under mild conditions, and capable of inducing a high degree of stereoselectivity. Oxazolidinones, for example, are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric syntheses. While the direct application of chiral auxiliaries in the Henry reaction is less common than the use of chiral catalysts, they represent a valid strategy for controlling stereochemistry.
Mechanism of Chirality Transfer in Asymmetric Catalysis
The transfer of chirality from the catalyst to the product in an asymmetric Henry reaction is a complex process that involves the formation of a highly organized transition state. In the case of chiral copper(II) catalysts, for instance, the mechanism often involves the coordination of both the aldehyde and the nitronate to the copper center.
The chiral ligand attached to the copper ion creates a specific steric and electronic environment. This environment dictates the orientation of the coordinated substrates, favoring a specific facial attack of the nitronate on the aldehyde. For example, a proposed mechanism involves the formation of a dimeric copper complex that can activate both the electrophile (aldehyde) and the nucleophile (nitroalkane) simultaneously. The precise geometry of this complex, dictated by the chiral ligand, is responsible for the high degree of enantioselectivity observed.
The following table presents a summary of representative results for the asymmetric Henry reaction of various aromatic aldehydes with nitroalkanes using chiral copper catalysts, illustrating the potential for high enantioselectivity. While specific data for p-tolualdehyde and 1-nitropropane is not detailed in the available literature, these examples demonstrate the effectiveness of the approach.
| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | dr (syn:anti) | ee (%) |
| Benzaldehyde (B42025) | Nitromethane | Chiral Diamine-Cu(OAc)₂ | High | - | >90 |
| 4-Nitrobenzaldehyde | Nitromethane | Chiral Bis(oxazoline)-Cu(OTf)₂ | 95 | - | 94 |
| Various Aromatic | Nitroethane | Chiral N,N'-Dioxide/Cu(I) | up to 99 | up to 1:16.7 | up to 97 |
| Various Aromatic | 1-Nitropropane | Chiral N,N'-Dioxide/Cu(I) | Good | Good | Good |
Note: This table is illustrative and compiled from general findings on asymmetric Henry reactions. Specific data for the reaction of p-tolualdehyde with 1-nitropropane is not explicitly available in the cited literature.
Strategies for Achieving High Enantiomeric Excess in β-Nitro Alcohol Production
Achieving a high enantiomeric excess (ee) is a primary goal in the asymmetric synthesis of β-nitro alcohols. Several strategies have been developed to maximize the enantioselectivity of the Henry reaction.
One key strategy is the careful design and selection of the chiral catalyst. The steric and electronic properties of the ligand in a metal-based catalyst can be fine-tuned to optimize the stereochemical outcome. For instance, bulky substituents on the chiral ligand can create a more sterically hindered environment, leading to better facial discrimination of the aldehyde.
Another important factor is the optimization of reaction conditions, including the choice of solvent, temperature, and the presence of additives. Lowering the reaction temperature often leads to an increase in enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. The solvent can also play a crucial role by influencing the solubility and conformation of the catalyst-substrate complex.
The use of biocatalysts, such as enzymes, is an emerging strategy for the synthesis of enantiopure β-nitro alcohols. Hydroxynitrile lyases (HNLs) have been shown to catalyze the Henry reaction with high enantioselectivity. nih.gov This approach offers the advantages of mild reaction conditions and high stereocontrol.
Finally, kinetic resolution can be employed to enhance the enantiomeric purity of a racemic or enantioenriched mixture of β-nitro alcohols. This process involves the selective reaction of one enantiomer with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Analytical Methodologies for Stereoisomer Characterization
The unambiguous determination of the stereochemistry of this compound is critical for understanding its synthesis and potential applications. As the molecule contains two chiral centers (at C1 and C2), it can exist as two pairs of enantiomers, which are diastereomeric to each other: (1R, 2R)- and (1S, 2S)-enantiomers, and (1R, 2S)- and (1S, 2R)-enantiomers. A suite of sophisticated analytical techniques is employed to distinguish between these stereoisomers, assign their absolute and relative configurations, and determine their purity.
Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, IR, CD Spectroscopy)
Spectroscopic methods provide detailed information about the three-dimensional structure of molecules at the atomic level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy are indispensable for the stereochemical elucidation of chiral compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. msu.eduprimescholars.com For this compound, NMR is primarily used to establish the relative stereochemistry (i.e., distinguishing between the syn and anti diastereomers).
¹H NMR Spectroscopy : Diastereomers are chemically distinct and, therefore, their corresponding protons will resonate at different chemical shifts (δ) and exhibit different coupling constants (J). The protons on the chiral carbons (H-1 and H-2) are particularly informative. The magnitude of the vicinal coupling constant between these two protons (³J_H1-H2) is dependent on the dihedral angle between them, as described by the Karplus equation. The anti diastereomer, where H-1 and H-2 are further apart in a staggered conformation, typically shows a larger coupling constant compared to the syn diastereomer.
¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, especially the chiral carbons (C-1 and C-2) and adjacent carbons, will also differ between diastereomers due to the different steric and electronic environments.
Advanced NMR Techniques : In cases where simple ¹H NMR is insufficient, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY identifies protons that are close in space. By observing correlations between protons on the stereocenters and other parts of the molecule, the relative configuration can be confirmed. wordpress.com To assign the absolute configuration, the compound may be derivatized with a chiral derivatizing agent (CDA) to form diastereomers that can be more easily distinguished by NMR. researchgate.net
Table 1: Representative ¹H NMR Data for Diastereomers of this compound
| Proton | syn-Isomer (Hypothetical) | anti-Isomer (Hypothetical) |
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | |
| CH₃ (tolyl) | 2.35 (s) | - |
| CH₃ (butyl) | 0.90 (t) | 7.4 |
| CH₂ | 1.55 (m) | - |
| H-1 | 4.85 (d) | 4.5 |
| H-2 | 4.50 (m) | - |
| Ar-H | 7.20 (d) | 8.0 |
| Ar-H | 7.35 (d) | 8.0 |
Note: Data are hypothetical and for illustrative purposes. 's' denotes singlet, 'd' doublet, 't' triplet, and 'm' multiplet.
Infrared (IR) Spectroscopy
While IR spectroscopy cannot differentiate between enantiomers, it can sometimes distinguish between diastereomers. The key is to observe shifts in the absorption frequencies of functional groups involved in intramolecular interactions that are stereochemically dependent. For this compound, intramolecular hydrogen bonding between the hydroxyl (-OH) group and the nitro (-NO₂) group can occur. The strength of this interaction may differ between the syn and anti diastereomers due to their different spatial arrangements, leading to variations in the O-H and N-O stretching frequencies. The diastereomer with stronger intramolecular hydrogen bonding would exhibit a broader and lower frequency O-H stretching band.
Table 2: Potential IR Absorption Differences in Diastereomers of this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Potential Difference between Diastereomers |
| O-H stretch (H-bonded) | 3200 - 3500 (broad) | The syn isomer may show a lower frequency band due to stronger intramolecular H-bonding. |
| N-O asymmetric stretch | 1540 - 1560 | May shift slightly depending on the strength of H-bonding. |
| N-O symmetric stretch | 1370 - 1390 | May shift slightly depending on the strength of H-bonding. |
Note: Data are hypothetical and represent typical ranges.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is an absorption spectroscopy method based on the differential absorption of left and right circularly polarized light. libretexts.org It is an essential technique for studying chiral molecules and assigning their absolute configuration. ntu.edu.sgwikipedia.orgcolorado.edu
Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other (i.e., equal magnitude, opposite sign). Diastereomers, not being mirror images, will have distinct CD spectra. The nitro group (-NO₂) in this compound acts as a chromophore. The electronic transitions within this group, particularly the n→π* transition, occur in a chiral environment and will give rise to a CD signal. rsc.org By comparing the experimental CD spectrum to spectra predicted by computational models or to the spectra of related compounds with known absolute configurations, the absolute stereochemistry of the enantiomers can be determined.
Table 3: Illustrative Circular Dichroism Data for Enantiomers of this compound
| Stereoisomer | Wavelength of Maximum Absorption (λ_max, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (1R, 2R) | ~275 | +500 |
| (1S, 2S) | ~275 | -500 |
| (1R, 2S) | ~278 | +350 |
| (1S, 2R) | ~278 | -350 |
Note: Data are hypothetical and for illustrative purposes, based on the n→π transition of the nitro chromophore.*
Chromatographic Resolution and Purity Determination (e.g., Chiral HPLC)
Chromatographic techniques are paramount for the separation of stereoisomers, allowing for both their resolution and the determination of their relative proportions, often expressed as enantiomeric excess (% ee) or diastereomeric ratio (dr).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for separating and quantifying the stereoisomers of this compound. nih.gov The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each stereoisomer, enabling their separation.
Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica (B1680970) support) are commonly effective for a wide range of chiral compounds, including those with hydroxyl groups. The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the CSP.
Method Development : Optimization of the mobile phase (typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol), flow rate, and temperature is crucial to achieve baseline separation of all four stereoisomers. chromatographyonline.com
Purity Determination : Once a separation method is established, the enantiomeric excess (% ee) of an enantiomeric pair and the diastereomeric ratio (dr) of the mixture can be calculated by integrating the peak areas of the corresponding signals in the chromatogram.
Table 4: Example Chiral HPLC Separation Data for Stereoisomers of this compound
| Stereoisomer | Retention Time (t_R, min) | Resolution (R_s) | Peak Area (%) |
| (1S, 2R) | 8.5 | - | 48.5 |
| (1R, 2S) | 10.2 | 2.1 | 1.5 |
| (1S, 2S) | 12.1 | 2.5 | 25.0 |
| (1R, 2R) | 14.5 | 2.8 | 25.0 |
Note: Data are hypothetical. Calculations based on this data would yield a diastereomeric ratio (dr) of approximately 50:50 [(1S,2R)+(1R,2S)] / [(1S,2S)+(1R,2R)] and an enantiomeric excess (% ee) for the (1R,2S)/(1S,2R) pair of 94% in favor of the (1S,2R) isomer.
Chemical Transformations and Synthetic Utility of 2 Nitro 1 P Tolyl 1 Butanol
Reactivity of the Nitro Group in β-Nitro Alcohols
The nitro group in β-nitro alcohols like 2-Nitro-1-(p-tolyl)-1-butanol is a highly versatile functional group that can be converted into other important functionalities, significantly broadening the synthetic applicability of the parent molecule.
A primary transformation of the nitro group in β-nitro alcohols is its reduction to a primary amine, yielding β-amino alcohols. mdpi.com These 1,2-amino alcohols are crucial structural motifs found in numerous biologically active compounds and are valuable chiral auxiliaries in asymmetric synthesis. rsc.orgnih.gov The general transformation of a β-nitro alcohol to a β-amino alcohol is a well-established synthetic route. wikipedia.org
The reduction of the nitro group in compounds analogous to this compound can be achieved through various methods, most commonly via catalytic hydrogenation. commonorganicchemistry.com This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under a hydrogen atmosphere. commonorganicchemistry.com The choice of catalyst and reaction conditions can be crucial to achieve high yields and chemoselectivity, especially in the presence of other reducible functional groups.
While specific studies on the reduction of this compound are not extensively detailed in the available literature, the general methodologies for the reduction of aromatic and aliphatic nitro compounds are well-documented. wikipedia.org For instance, catalytic hydrogenation is a preferred industrial method for the production of anilines from nitroarenes. unimi.it
The resulting 2-amino-1-(p-tolyl)-1-butanol is a valuable synthon. Chiral 1,2-amino alcohols are key components in many pharmaceuticals and serve as precursors for chiral ligands and auxiliaries. rsc.org
Achieving selective reduction of the nitro group without affecting other functional groups within the molecule is a key aspect of synthetic strategy. In the case of this compound, the benzylic hydroxyl group could be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. Therefore, the selection of the catalyst and reaction parameters is critical.
For the reduction of nitroarenes, various catalytic systems have been developed to enhance selectivity. For example, iron complexes have been used for the transfer hydrogenation of nitro compounds, showing tolerance for other functional groups. unimi.it While specific applications to this compound are not explicitly documented, these methodologies provide a framework for its selective reduction.
The following table summarizes common reagents used for the reduction of nitro groups to amines:
| Reagent/Catalyst | Conditions | Substrate Scope |
| H₂/Palladium on Carbon | Varies (pressure, temp.) | Aromatic and aliphatic nitro groups |
| H₂/Raney Nickel | Varies (pressure, temp.) | Aromatic and aliphatic nitro groups |
| Iron (Fe) | Acidic medium | Aromatic and aliphatic nitro groups |
| Zinc (Zn) | Acidic medium | Aromatic and aliphatic nitro groups |
| Tin(II) chloride (SnCl₂) | Acidic medium | Aromatic nitro groups |
β-amino alcohols derived from the reduction of β-nitro alcohols can serve as building blocks in the synthesis of more complex polyamine derivatives. nih.gov Polyamines are a class of organic compounds with two or more primary amino groups that play important roles in cellular physiology and are implicated in various disease states. The synthesis of polyamine analogues is therefore of significant interest in medicinal chemistry. The amino and hydroxyl functionalities of 2-amino-1-(p-tolyl)-1-butanol can be further manipulated to construct larger polyamine scaffolds.
The Nef reaction is a fundamental transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganicreactions.org This reaction typically proceeds by forming the nitronate salt with a base, followed by acidification to yield the carbonyl compound and nitrous oxide. wikipedia.org For a secondary nitro compound like this compound, the Nef reaction would be expected to yield a ketone.
The application of the Nef reaction to this compound would theoretically produce 1-hydroxy-1-(p-tolyl)-2-butanone. This transformation is synthetically valuable as it provides access to α-hydroxy ketones, which are important intermediates in organic synthesis.
While the classical Nef reaction conditions involve strong acids, which can sometimes lead to side reactions, several modified procedures have been developed to improve yields and substrate scope. organic-chemistry.org These modifications include oxidative and reductive methods. organic-chemistry.org
Reductive denitration involves the replacement of a nitro group with a hydrogen atom. wikipedia.org This transformation can be challenging but is achievable under specific conditions, such as catalytic hydrogenation at high temperatures over platinum on silica (B1680970) gel or through radical-mediated reactions. wikipedia.org
For aromatic nitro compounds, denitration can also be achieved through a multi-step sequence involving reduction to the amine, diazotization, and subsequent reduction. However, direct denitration methods are also being explored. For instance, palladium-catalyzed reductive denitration of nitroarenes has been reported.
Applying reductive denitration to this compound would result in the formation of 1-(p-tolyl)-1-butanol, effectively removing the nitrogen functionality.
Reduction of the Nitro Group to β-Amino Alcohols (1,2-Diamines)
Transformations Involving the Hydroxyl Group of β-Nitro Alcohols
The hydroxyl group of this compound, being a secondary benzylic alcohol, is also amenable to various chemical transformations. These reactions can be performed while retaining the nitro group, or after its conversion to other functionalities, further expanding the synthetic utility of this scaffold.
Common transformations of the hydroxyl group include oxidation to a ketone and esterification. libretexts.orgmasterorganicchemistry.com The benzylic nature of the hydroxyl group in this compound makes it particularly susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate can oxidize secondary benzylic alcohols to the corresponding ketones. chemistrysteps.com In this case, oxidation would yield 2-nitro-1-(p-tolyl)-1-butanone. Care must be taken to select an oxidant that is compatible with the nitro group.
Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivative, typically under acidic conditions (Fischer esterification) or in the presence of a coupling agent. masterorganicchemistry.commasterorganicchemistry.com This reaction would produce the corresponding ester of this compound, which could be useful for introducing new functionalities or as a protecting group for the hydroxyl moiety.
Oxidation to α-Nitro Ketones
The secondary alcohol group in this compound can be oxidized to a ketone, yielding an α-nitro ketone. This transformation is a common and useful reaction for β-nitro alcohols. wikipedia.orgnih.govnih.gov Various oxidizing agents can be employed for this purpose, with chromium-based reagents being historically prevalent.
A modified version of the sodium dichromate oxidation method has proven effective for the synthesis of α-nitro ketones from their corresponding nitro alcohols. nih.gov This procedure involves the gradual addition of the nitro alcohol to a potassium dichromate solution, followed by the dropwise addition of sulfuric acid. nih.gov This method offers the advantage of short reaction times and straightforward isolation of the pure α-nitro ketone products, free from starting material and other oxidation side products. nih.govnih.gov
Other established methods for the oxidation of secondary alcohols to ketones that can be applied to this compound include the use of pyridinium (B92312) chlorochromate (PCC) and Swern oxidation. nih.gov The choice of oxidant can be crucial in achieving high yields and avoiding side reactions.
Table 1: Common Oxidizing Agents for the Conversion of β-Nitro Alcohols to α-Nitro Ketones
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Dropwise addition of H₂SO₄ to a mixture of the nitro alcohol and K₂Cr₂O₇ in water. | nih.gov |
| Pyridinium Chlorochromate (PCC) | Reaction in an organic solvent such as dichloromethane (B109758) (CH₂Cl₂). | nih.gov |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low-temperature reaction in an organic solvent. | nih.gov |
| Wet-alumina supported Chromium(VI) oxide | Solvent-free conditions, often in a one-pot procedure following a Henry reaction. | nih.gov |
| Montmorillonite K 10 supported CrO₃ | Used after a base-catalyzed nitroaldol reaction on alumina-supported potassium fluoride. | nih.gov |
Dehydration to Nitroalkenes
The elimination of a water molecule from this compound, a process known as dehydration, leads to the formation of the corresponding nitroalkene. wikipedia.orgwikipedia.org This reaction is a common pathway for β-nitro alcohols and provides access to a valuable class of synthetic intermediates. wikipedia.orgwikipedia.orgcommonorganicchemistry.com Nitroalkenes are versatile Michael acceptors and can participate in various cycloaddition reactions. wikipedia.org
Dehydration can often be achieved under the same conditions as the Henry reaction (nitroaldol condensation) by elevating the reaction temperature. commonorganicchemistry.com Both acid-catalyzed and base-catalyzed dehydration methods are known. For instance, the treatment of the sodium salt of the nitro alcohol with a large excess of acid at room temperature can facilitate the formation of the unsaturated nitro compound.
Several methods have been developed for the dehydration of β-nitro alcohols. sci-rad.com A notable method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) for the dehydration of 2-nitropropan-1-ol. sci-rad.com Another approach is the thermolysis of a 2-benzoyloxy-1-phenyl-1-nitroethane to yield 1-phenyl-1-nitroethene, a technique applicable when other methods fail. sci-rad.com
Related Carbon-Carbon Bond Forming Reactions: The Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry, or nitro-Mannich, reaction is a significant carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane or its corresponding nitronate anion to an imine. nih.govwikipedia.org This reaction is analogous to the Henry reaction, but with an imine as the electrophile instead of an aldehyde or ketone. The product of this reaction is a β-nitroamine, a valuable synthetic building block. nih.govwikipedia.org
Mechanism of Nitronate Addition to Imines
The general mechanism for the base-catalyzed aza-Henry reaction begins with the deprotonation of the nitroalkane by a base to form a nitronate anion. This nitronate anion then acts as a nucleophile and attacks the electrophilic carbon of the imine. Subsequent protonation of the resulting intermediate yields the β-nitroamine product. nih.gov The presence of electron-withdrawing groups on the imine nitrogen can facilitate the reaction by increasing the electrophilicity of the C=N double bond. nih.gov
Synthesis of β-Nitroamines and Their Subsequent Chemical Manipulations
The aza-Henry reaction provides a direct route to β-nitroamines. nih.govwikipedia.org These compounds are synthetically versatile due to the presence of two nitrogen atoms in different oxidation states. nih.gov The nitro group can be readily transformed into other functional groups, significantly expanding the synthetic utility of the β-nitroamine products.
Table 2: Synthetic Manipulations of β-Nitroamines
| Transformation | Reagent(s) | Product | Reference |
| Reduction of nitro group | Samarium iodide (SmI₂) or catalytic hydrogenation (e.g., RaNi) | 1,2-Diamine | wikipedia.org |
| Nef reaction | Base followed by acid, or oxidative/reductive methods | β-Aminocarbonyl compound | nih.gov |
| Reductive denitration | - | Monoamine | nih.gov |
Role of the Retro-Henry Reaction in Tandem Processes
The Henry reaction is reversible, and the reverse reaction is known as the retro-Henry reaction. wikipedia.org This reversibility can be exploited in tandem or cascade reactions. For example, a double retro-Henry/nitro-Mannich sequence has been reported where a nitro-triol reacts with diethylamine. core.ac.uk In this process, the nitro-triol undergoes a retro-Henry reaction to generate a nitroalkane and an aldehyde in situ, which then participate in a nitro-Mannich reaction with the amine. Such tandem processes allow for the construction of complex molecules in a single pot. An unprecedented enantioselective organocatalytic Michael/hemiketalization/retro-Henry cascade sequence has also been described. rsc.org
Application of this compound as a Precursor in Complex Molecule Synthesis
While specific examples of the direct use of this compound in the synthesis of complex molecules are not extensively documented, its role as a representative β-nitro alcohol highlights its potential as a precursor. The chemical transformations discussed above generate key synthetic intermediates that are widely used in the synthesis of pharmaceuticals and other biologically active compounds.
The β-nitroamines obtained from the aza-Henry reaction are particularly valuable. nih.gov They can be converted into optically active and synthetically useful α,β-diamino acid derivatives. nih.gov The versatility of the nitro-Mannich reaction has been demonstrated in the synthesis of various target molecules, including anticancer drugs, antivirals, and enzyme inhibitors. nih.gov The ability to introduce two chiral centers in a controlled manner makes this reaction a powerful tool in asymmetric synthesis.
The nitroalkenes formed from the dehydration of this compound are also important precursors. As Michael acceptors, they can react with a variety of nucleophiles to introduce new functional groups and build molecular complexity. wikipedia.org This reactivity has been harnessed in the synthesis of natural products and other complex organic molecules.
Strategic Use in the Construction of Nitrogen-Containing Heterocycles (e.g., Isoxazoles)
β-Nitro alcohols like this compound are key precursors for the synthesis of nitrogen-containing heterocycles. A common strategy involves the dehydration of the nitro alcohol to form a nitroalkene. This transformation is significant because nitroalkenes are excellent Michael acceptors and can participate in various cycloaddition reactions.
The reaction of aromatic aldehydes with primary nitroalkanes, known as the Henry reaction or nitroaldol reaction, produces β-nitro alcohols. These products can then be converted into a range of heterocyclic structures. One of the most prominent applications is in the synthesis of isoxazoles. The general pathway involves the reaction of an aldehyde with a primary nitro derivative, which can lead to isoxazole (B147169) derivatives through a series of intermediates, including β-dinitro compounds and isoxazoline-N-oxides.
While direct conversion of this compound to an isoxazole is not extensively detailed, its structural components are integral to established isoxazole synthesis routes. For instance, intermediates bearing a p-tolyl group have been shown to yield substituted isoxazoles. An intermediate α-nitrocinnamate with a p-tolyl substituent reacts with ethyl nitroacetate (B1208598) to produce 3,5-dicarboethoxy-4-p-tolylisoxazole. This demonstrates the strategic utility of the p-tolyl moiety in directing the synthesis toward specifically substituted heterocyclic scaffolds.
The general transformation can be summarized as follows:
| Starting Materials | Key Intermediate | Heterocyclic Product | Reaction Type |
| p-Tolualdehyde + 1-Nitropropane | This compound | Substituted Isoxazole | Henry Reaction followed by Dehydration and Cyclization |
| Aromatic Aldehydes + Nitroalkanes | Nitroalkene | Isoxazoline-N-oxide, Isoxazole | Condensation/Cyclization |
This table illustrates a generalized pathway for the synthesis of isoxazoles starting from precursors of this compound.
Contribution to the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The dual functionality of this compound makes it a valuable intermediate in the synthesis of molecules with potential biological activity. The most significant transformation in this context is the reduction of the nitro group to a primary amine. This reaction converts the nitro alcohol into a β-amino alcohol, a structural motif present in numerous pharmaceuticals.
Optically active 1-substituted phenyl-2-nitro alcohol derivatives are recognized as useful synthetic intermediates for a variety of nitrogenous compounds with therapeutic applications. These include agents for thrombotic diseases, bronchodilators such as (R)-albuterol and (R)-salmeterol, and vasodilators. The general synthetic route involves the reduction of the nitro alcohol to the corresponding amino alcohol, which then serves as a versatile building block for more complex drug molecules.
The β-amino alcohol scaffold derived from this compound is central to many pharmacologically active compounds. A well-documented parallel is the industrial synthesis of ethambutol (B1671381), a first-line anti-tuberculosis drug. The key intermediate for ethambutol is dl-2-amino-1-butanol, which is produced from the reduction of dl-2-nitro-1-butanol. This highlights the industrial relevance of reducing simple nitro alcohols to create crucial pharmaceutical intermediates.
By analogy, the reduction of this compound would yield 2-amino-1-(p-tolyl)-1-butanol. This amino alcohol contains a chiral center and a lipophilic p-tolyl group, making it an attractive precursor for synthesizing new chemical entities with potential therapeutic value. The amino and alcohol groups provide reactive handles for building more complex molecular architectures, such as those found in β-blockers or antiviral agents.
| Precursor Compound Class | Key Transformation | Resulting Intermediate | Potential Pharmaceutical Application |
| 1-Aryl-2-nitroalcohols | Reduction of Nitro Group (-NO₂) | 1-Aryl-2-aminoalcohols | Bronchodilators, Vasodilators, Anti-tuberculosis agents |
| This compound | Catalytic Hydrogenation | 2-Amino-1-(p-tolyl)-1-butanol | Scaffolds for various CNS agents, Antiarrhythmics |
This table outlines the transformation of nitro alcohols into key pharmaceutical intermediates and their potential applications.
The synthetic utility of nitro alcohols extends to the field of carbohydrate chemistry. The Henry reaction, which produces these compounds, is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the construction of complex carbohydrate subunits. A notable example is its use in the total synthesis of L-Acosamine, the carbohydrate part of the anthracycline class of antibiotics.
In this context, a nitroalkane is reacted with an aldehyde derived from a simpler sugar (like glyceraldehyde) to extend the carbon chain. The resulting nitro alcohol contains new stereocenters and the versatile nitro group. This nitro group can then be reduced to an amine to form an amino sugar, a critical component of many biologically active glycoconjugates, including aminoglycoside antibiotics.
Furthermore, the broader utility of the nitro group in carbohydrate chemistry is seen with 2-nitroglycals. These are sugar derivatives that contain a nitro group at the C-2 position and are used as glycosyl donors. They undergo Michael-type additions to form 2-deoxy-2-nitroglycosides, which are precursors to 2-amino-2-deoxyglycosides—constituents of almost all types of glycoconjugates. While this compound is not a 2-nitroglycal itself, its chemistry demonstrates the fundamental importance of the nitroaldol reaction in building the carbon skeletons of modified sugars from non-carbohydrate precursors.
| Precursor Type | Key Reaction | Intermediate | Application in Carbohydrate Synthesis |
| Aldehyde + Nitroalkane | Henry (Nitroaldol) Reaction | Polyhydroxylated Nitroalkane | Chain extension and synthesis of amino sugar backbones (e.g., L-Acosamine) |
| Glycal | Nitration & Elimination | 2-Nitroglycal | Glycosyl donor for the synthesis of 2-amino-2-deoxyglycosides |
This table summarizes the application of nitro-containing compounds in the synthesis of complex carbohydrate structures.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity
The asymmetric Henry reaction is central to producing enantiomerically pure β-nitro alcohols, which are critical precursors for many chiral drugs and bioactive molecules. researchgate.netrsc.org A major thrust of current research is the development of more efficient and highly stereoselective catalytic systems.
Metal-Based Catalysts: Significant progress has been made with chiral metal complexes. For instance, a complex of copper(I) with a chiral tetrahydrosalen ligand has proven to be an efficient catalyst, producing nitroaldol products in high yields and with excellent stereoselectivity for a range of aromatic and aliphatic aldehydes. organic-chemistry.org Such systems offer a practical approach to synthesizing key pharmaceutical intermediates. organic-chemistry.org
Organocatalysts: Organocatalysis has emerged as a powerful alternative, avoiding the use of potentially toxic and expensive metals. Bifunctional catalysts, which possess both a Brønsted base site to deprotonate the nitroalkane and a Lewis acid site to activate the aldehyde, are particularly effective. Cinchona alkaloids and their derivatives, for example, have been successfully employed to catalyze asymmetric Henry reactions with high enantioselectivity.
Biocatalysis: Enzymes offer an environmentally benign and highly selective route to chiral β-nitro alcohols. Hydroxynitrile lyases (HNLs) have been shown to catalyze the formation of β-nitro alcohols. For example, (S)-HNL from Hevea brasiliensis can produce (S)-β-nitro alcohols, while (R)-selective HNL from Arabidopsis thaliana can synthesize their (R)-enantiomers. encyclopedia.pub This biocatalytic approach operates under mild conditions and provides access to high enantiomeric purity. researchgate.net
Below is a table summarizing the performance of various catalytic systems in the asymmetric Henry reaction with aromatic aldehydes, representative of the synthesis of 2-Nitro-1-(p-tolyl)-1-butanol.
| Catalyst Type | Example Catalyst | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Metal Complex | Tetrahydrosalen-Cu(I) | Aromatic Aldehydes | High | >90 | organic-chemistry.org |
| Biocatalyst | (R)-HNL (A. thaliana) | Aromatic Aldehydes | Moderate | High | encyclopedia.pub |
| Metal Complex | Nd/Na/Amide Heterobimetallic | Benzaldehydes | High | Moderate-Good | rsc.org |
Application of Flow Chemistry Methodologies in Nitroaldol Reactions
Flow chemistry, or continuous-flow synthesis, is rapidly being adopted for nitroaldol reactions due to its significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. cardiff.ac.ukicsr.in
The use of highly energetic compounds like nitromethane poses significant safety risks in large-scale batch reactions. cardiff.ac.uk Flow reactors, with their small reaction volumes, mitigate these risks by minimizing the amount of hazardous material present at any given time. cardiff.ac.uk This allows for the use of elevated temperatures and pressures to accelerate reaction rates safely.
A continuous flow process has been developed for the manufacture of dl-2-nitro-1-butanol, a structural isomer of the title compound, from 1-nitropropane and formaldehyde. icsr.in This process utilizes tubular reactors and achieves high conversion in a significantly reduced process time (e.g., under 30 minutes). icsr.in Such methodologies could be directly adapted for the synthesis of this compound.
The table below compares a representative nitroaldol reaction performed under batch versus flow conditions, illustrating the advantages of the latter.
| Parameter | Batch Reaction | Flow Reaction | Reference |
| Substrate | p-Nitrobenzaldehyde | p-Nitrobenzaldehyde | nih.gov |
| Reaction Time | 6 hours | 6 minutes | nih.gov |
| Isolated Yield | 94% | 99% | nih.gov |
| Enantiomeric Excess (ee %) | 78% | 80% | nih.gov |
Expansion of Substrate Scope and Reaction Diversity for β-Nitro Alcohols
Future research is aimed at broadening the range of starting materials that can be used in the nitroaldol reaction and diversifying the types of β-nitro alcohol products that can be synthesized. While nitromethane is the most common nitroalkane used, there is a growing focus on reactions involving "nitromethane-free" Henry reactions, which use higher-order nitroalkanes like 1-nitropropane. rsc.org These reactions can generate products with multiple adjacent stereocenters, presenting a significant synthetic challenge but also offering access to more complex molecular architectures. rsc.org
Furthermore, the development of catalytic systems is expanding the scope of the carbonyl partner beyond simple aldehydes. Reactions with ketones and α-ketoesters are now achievable with high efficiency and enantioselectivity, providing access to β-nitro alcohols with quaternary carbon centers. The versatility of the nitro group also allows for the synthesis of diversely functionalized allyl boranes from allylic nitro derivatives, which are valuable reagents in their own right. acs.org
Integration with Multicomponent Reactions and Cascade Processes for Molecular Complexity
To improve synthetic efficiency and align with the principles of green chemistry, there is a strong trend towards integrating the Henry reaction into multicomponent reactions (MCRs) and cascade processes. jocpr.comxjenza.org MCRs combine three or more reactants in a single step to form a product that incorporates portions of all starting materials, offering high atom and step economy. jocpr.comorganic-chemistry.org
Cascade reactions, where the product of one reaction becomes the substrate for the next in a one-pot sequence, allow for the rapid construction of complex molecular frameworks from simple precursors. organic-chemistry.org By designing cascade sequences that incorporate a nitroaldol step, chemists can avoid the isolation and purification of intermediates, saving time, resources, and reducing waste. These strategies are powerful tools for generating libraries of diverse compounds for drug discovery and materials science. jocpr.com
Potential Applications in Advanced Materials Science and Fine Chemical Production
The unique chemical properties of the nitro group and the versatility of the alcohol functionality make β-nitro alcohols valuable precursors in materials science and the production of fine chemicals. nih.govnih.gov
Advanced Materials: β-nitro alcohols can serve as monomers or cross-linking agents in polymerization chemistry. nih.gov They can function as formaldehyde donors, which is useful in the production of resins, plastics, and polyesters. nih.gov The strong electron-withdrawing nature of the nitro group imparts unique electronic properties to molecules, making nitro-containing compounds candidates for use in functional materials such as dyes and optical/electronic materials. nih.gov There is also research into their use as therapeutic agents for cross-linking collagenous tissue. nih.gov
Fine Chemicals: The primary application of β-nitro alcohols in fine chemical production is their role as versatile intermediates. encyclopedia.pubresearchgate.net The reduction of the nitro group provides access to β-amino alcohols, a motif present in numerous pharmaceuticals, including β-blockers like (S)-propranolol. encyclopedia.puborganic-chemistry.org Dehydration of β-nitro alcohols yields nitroalkenes, which are important Michael acceptors in organic synthesis. These transformations underscore the pivotal role of compounds like this compound as building blocks for a wide array of high-value chemicals.
Q & A
Q. What synthetic methodologies are commonly employed for 2-Nitro-1-(p-tolyl)-1-butanol, and how can reaction parameters be optimized?
The Henry reaction between p-tolualdehyde and nitromethane under basic conditions (e.g., NaOH) is a foundational approach. Optimization includes varying catalysts (e.g., heterogeneous catalysts in fixed-bed reactors), solvent polarity, and reaction temperature to maximize yield and purity. For example, hydrogenation studies using diverse catalysts (Pd/C, Raney Ni) and hydrogen sources (H₂ gas, transfer agents) can refine reduction efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic (p-tolyl) and aliphatic proton environments, while the nitro group’s electron-withdrawing effects are observable in chemical shifts.
- IR spectroscopy : Confirms nitro (N-O stretching ~1520 cm⁻¹) and hydroxyl (O-H stretching ~3400 cm⁻¹) functional groups.
- Mass spectrometry : Provides molecular weight validation via molecular ion peaks.
- HPLC : Assesses purity and monitors reaction progress .
Q. How can researchers ensure compound stability during storage and handling?
Stability studies under varying temperatures (4°C, room temperature) and humidity levels, coupled with periodic HPLC analysis, can identify degradation pathways. The p-tolyl group’s hydrophobicity may reduce aqueous hydrolysis, but nitro groups are sensitive to light and reducing agents, necessitating inert storage conditions .
Advanced Research Questions
Q. What strategies address contradictions in catalytic hydrogenation efficiency for nitro-group reduction in this compound?
Discrepancies in catalyst performance (e.g., Pd/C vs. PtO₂) may arise from steric hindrance from the p-tolyl group or electronic effects. Systematic screening of catalysts, solvents (polar vs. nonpolar), and hydrogen pressures, combined with kinetic profiling (e.g., Arrhenius plots), can resolve inefficiencies. Computational modeling (DFT) may further elucidate transition states and adsorption mechanisms .
Q. How can trace quantification of this compound in biological matrices be achieved with high sensitivity?
Advanced LC-MS/MS workflows, using molecularly imprinted polymers (MIPs) for selective extraction, enhance detection limits (e.g., <1 ppb). Method validation should include spike-recovery tests (85–115% acceptable range) and matrix effect corrections (e.g., post-column infusion). Derivatization of the nitro group may improve ionization efficiency .
Q. What mechanistic insights govern the coordination chemistry of this compound with transition metals?
The electron-donating methyl group on the p-tolyl ring increases electron density, influencing metal-ligand interactions. Spectrophotometric titrations (UV-Vis) and X-ray crystallography can determine binding stoichiometry and geometry. For example, nickel(II) complexes with structurally similar β-diketones exhibit square-planar or octahedral configurations depending on ligand substitution .
Q. How do solvent effects modulate the reactivity of this compound in nucleophilic substitution reactions?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN₂ pathways, while protic solvents (e.g., ethanol) may favor nitro-group solvolysis. Kinetic studies under varied dielectric conditions, paired with Hammett plots, can quantify solvent effects on reaction rates .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?
Contradictory splitting may arise from dynamic effects (e.g., hindered rotation of the p-tolyl group). Variable-temperature NMR experiments can distinguish between static and dynamic stereochemistry. Computational simulations (e.g., Gaussian) of rotational barriers provide complementary insights .
Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?
ANOVA or t-tests comparing batch yields under identical conditions identify systematic errors. Design of Experiments (DoE) methodologies (e.g., factorial designs) optimize parameter interactions (e.g., temperature × catalyst loading) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
